molecular formula C3H7ClN2O B13395426 (R)-3-Aminoazetidin-2-one Hydrochloride

(R)-3-Aminoazetidin-2-one Hydrochloride

Cat. No.: B13395426
M. Wt: 122.55 g/mol
InChI Key: MMQKOEIHXUWTTQ-UHFFFAOYSA-N
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Description

(3S)-3-aminoazetidin-2-one hydrochloride is a chemical compound with a unique structure that includes an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-aminoazetidin-2-one hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a β-lactam precursor with an amine source under acidic conditions to form the azetidinone ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (3S)-3-aminoazetidin-2-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-aminoazetidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the azetidinone ring.

Scientific Research Applications

(3S)-3-aminoazetidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antibiotics and antiviral drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-aminoazetidin-2-one hydrochloride involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-aminoazetidin-2-one
  • (3R)-3-aminoazetidin-2-one
  • (3S)-3-amino-4-azetidinone

Uniqueness

(3S)-3-aminoazetidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and can affect its biological activity and applications.

Properties

IUPAC Name

3-aminoazetidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c4-2-1-5-3(2)6;/h2H,1,4H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQKOEIHXUWTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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